molecular formula C27H26ClN3O8 B11550398 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate

2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate

Cat. No.: B11550398
M. Wt: 556.0 g/mol
InChI Key: FIACOPZUZKGFMP-AMVVHIIESA-N
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Description

2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes methoxy, trimethoxybenzoyl, and chlorobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 2-chlorobenzoate with 3,4,5-trimethoxybenzoyl hydrazine under specific conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the hydrazone moiety can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trimethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3,4-dichlorobenzoate
  • 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-ethoxybenzoate

Uniqueness

Compared to similar compounds, 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26ClN3O8

Molecular Weight

556.0 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C27H26ClN3O8/c1-35-21-11-16(9-10-20(21)39-27(34)18-7-5-6-8-19(18)28)14-30-31-24(32)15-29-26(33)17-12-22(36-2)25(38-4)23(13-17)37-3/h5-14H,15H2,1-4H3,(H,29,33)(H,31,32)/b30-14+

InChI Key

FIACOPZUZKGFMP-AMVVHIIESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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